molecular formula C22H23N3O4S B2858693 N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688053-73-8

N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2858693
CAS No.: 688053-73-8
M. Wt: 425.5
InChI Key: LAXGXLALAFILRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a quinazoline-derived compound featuring a fused [1,3]dioxolo ring system, an 8-oxo group, and a sulfanylidene (thione) substituent at position 4. Quinazoline derivatives are widely studied for their pharmacological properties, including anticancer and antimicrobial activities, owing to their ability to mimic purine bases and disrupt nucleic acid metabolism .

Properties

IUPAC Name

N-benzyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-20(23-13-15-7-3-1-4-8-15)9-5-2-6-10-25-21(27)16-11-18-19(29-14-28-18)12-17(16)24-22(25)30/h1,3-4,7-8,11-12H,2,5-6,9-10,13-14H2,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXGXLALAFILRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the hexanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Table 1: Structural Features of N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Structural ComponentDescription
Core StructureQuinazolinone
Additional RingsDioxolo
Functional GroupsSulfanylidene

Medicinal Chemistry

This compound has shown significant promise in medicinal chemistry:

  • Anti-Cancer Activity : Compounds with a quinazolinone structure are frequently studied for their anti-cancer properties. Research indicates that derivatives of this compound may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Studies have demonstrated that similar compounds can reduce pro-inflammatory cytokine levels in vitro.

Research has indicated that compounds similar to N-benzyl-6-{8-oxo-6-sulfanylidene} exhibit significant biological activities:

  • Enzyme Inhibition : The sulfanylidene group may enhance the compound's ability to act as an enzyme inhibitor. Specific studies have focused on its interaction with various enzymes involved in disease pathways .

Synthesis and Derivative Development

The synthetic pathways for producing N-benzyl-6-{8-oxo-6-sulfanylidene} involve multi-step reactions that can be optimized for yield and purity. The potential for creating derivatives with altered side chains offers avenues for enhancing biological activity or modifying pharmacokinetic properties.

Table 2: Synthetic Pathways and Reactions

Reaction TypeDescription
OxidationConverts sulfanylidene to sulfoxides or sulfones
ReductionReduces quinazolinone core under specific conditions
SubstitutionAllows for modification of the benzyl group

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the anti-cancer efficacy of quinazolinone derivatives. Researchers synthesized several analogs of N-benzyl-6-{8-oxo-6-sulfanylidene} and tested them against various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anti-tumor activity.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of compounds related to N-benzyl-6-{8-oxo-6-sulfanylidene}. The study utilized in vitro models to assess cytokine production following treatment with these compounds. Findings revealed a significant reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Scaffold

  • Target Compound : The [1,3]dioxolo[4,5-g]quinazolin core incorporates an 8-oxo group and a sulfanylidene (C=S) at position 5.
  • Compound : N-(4-methoxybenzyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide shares the same quinazolin-dioxolo core but substitutes the sulfanylidene with a sulfanyl (thioether, C-S-C) group at position 6. Additionally, it features a 4-nitrobenzylthio substituent and a 4-methoxybenzylamide chain .

Functional Group Variations

Feature Target Compound Compound
Position 6 Substituent Sulfanylidene (C=S) Sulfanyl (C-S-C) with 4-nitrobenzyl
Amide Chain Benzyl-terminated hexanamide 4-Methoxybenzyl-terminated hexanamide
Electron Effects Thione (electron-withdrawing) Thioether (electron-neutral) + NO₂ (electron-withdrawing)

Physicochemical Properties

Melting Points and Stability

  • Compound: No melting point reported, but structural analogs with nitro groups (e.g., compound 7 in ) show high decomposition temperatures (314–315°C), attributed to strong intermolecular interactions from polar groups like NO₂ and OH .
  • Target Compound : The sulfanylidene group may lower melting points compared to thioethers due to reduced symmetry, though this requires experimental validation.

Spectroscopic Data

  • IR Spectroscopy :
    • Sulfanylidene (C=S) in the target compound would exhibit a stretch near 1645 cm⁻¹ (cf. C=N in at 1645 cm⁻¹) .
    • ’s sulfanyl group (C-S-C) lacks a distinct IR signature but contributes to SO₂ vibrations near 1160 cm⁻¹ .
  • NMR Spectroscopy :
    • The benzyl group in the target compound’s amide chain would resonate near δ 7.3–7.5 ppm (aromatic H), similar to the 4-methoxybenzyl group in (δ 6.80–7.23 ppm) .

Pharmacological Implications

Binding Affinity and Selectivity

  • Target Compound : The sulfanylidene group may act as a hydrogen-bond acceptor, enhancing interactions with catalytic residues in enzymes (e.g., kinases or proteases).

Computational Predictions

AutoDock Vina, a widely used docking tool, could predict binding modes for these compounds . For example:

  • The target compound’s thione may form hydrogen bonds with active-site residues.
  • The nitro group in ’s compound might engage in π-π stacking or electrostatic interactions.

Biological Activity

N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound that belongs to the quinazolinone family. This compound exhibits significant biological activities, making it a subject of interest in pharmaceutical research. Its structure includes a quinazolinone core, a sulfanylidene group, and a dioxolo ring, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The compound's IUPAC name is N-benzyl-4-(8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide. The synthesis typically involves multiple steps starting from readily available materials. Key steps include the formation of the quinazolinone core and the introduction of functional groups such as the dioxolo ring and sulfanylidene group. The optimization of synthetic routes is crucial for achieving high yields and purity necessary for biological evaluations .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The quinazolinone structure is known to engage with various kinases that play critical roles in cell proliferation and survival. The sulfanylidene group may form reactive intermediates that enhance biological activity .

Case Studies and Research Findings

While direct studies on N-benzyl-6-{8-oxo-6-sulfanylidene...} are scarce, comparative analysis with similar compounds provides insights into its potential biological activity:

CompoundBiological ActivityIC50 (µM)Reference
7-Benzyl-8-oxo-thiazolo[5,4-g]quinazolinonesCytotoxic against tumor cell lines0.5 - 10
ThiazoloquinazolinesInhibits DYRK1A kinaseSubmicromolar
Quinazolinone derivativesAnticancer activity across various linesVaries

Notable Findings

  • Cytotoxicity : Compounds structurally related to N-benzyl-6-{8-oxo...} have demonstrated significant cytotoxicity against human cancer cell lines such as Huh7-D12 and MCF-7.
  • Kinase Inhibition : Some derivatives have shown inhibition of key kinases involved in cancer progression without affecting normal cell viability .
  • Structure Activity Relationship (SAR) : Modifications in the molecular structure (e.g., position of functional groups) can significantly influence biological activity and therapeutic potential .

Q & A

Q. Can synergistic combinations enhance therapeutic efficacy while reducing toxicity?

  • Methodological Answer :
  • Combinatorial screening : Checkerboard assays with cisplatin or doxorubicin to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : Transcriptomics (RNA-seq) to identify pathways upregulated in combination treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.